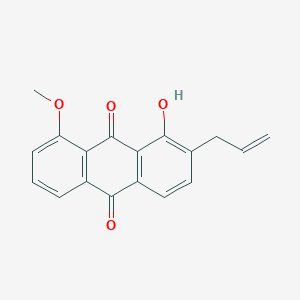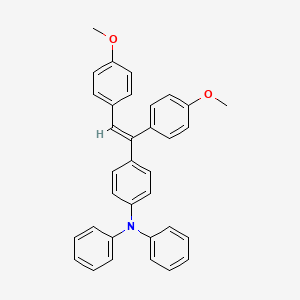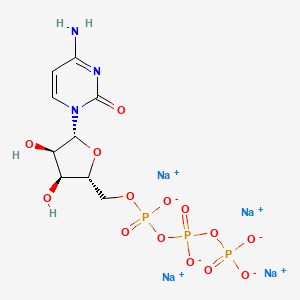
Cytidine 5'-triphosphate tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-triphosphate tetrasodium salt is a nucleoside triphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that consists of cytosine attached to a ribose sugar. This compound is essential in the synthesis of RNA and is involved in the metabolism of cells. It is commonly used in biochemical research and has applications in medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-triphosphate tetrasodium salt typically involves the phosphorylation of cytidine. The process begins with the conversion of cytidine to cytidine monophosphate, followed by further phosphorylation to cytidine diphosphate and finally to cytidine triphosphate. The reaction conditions often require the presence of specific enzymes and co-factors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of Cytidine 5’-triphosphate tetrasodium salt involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain the stability and activity of the enzymes involved. The final product is purified through various chromatographic techniques to achieve the desired quality .
化学反应分析
Types of Reactions
Cytidine 5’-triphosphate tetrasodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a substrate for various kinases, leading to the formation of phosphorylated derivatives.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It participates in condensation reactions to form nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions involving Cytidine 5’-triphosphate tetrasodium salt include ATP, GTP, and specific enzymes such as RNA polymerases and kinases. The reactions typically occur under physiological conditions, with optimal pH and temperature to ensure enzyme activity .
Major Products Formed
The major products formed from reactions involving Cytidine 5’-triphosphate tetrasodium salt include RNA, cytidine diphosphate, and various phosphorylated intermediates. These products are essential for cellular functions and biochemical pathways .
科学研究应用
Cytidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology research.
Medicine: It is used in the development of antiviral drugs and other therapeutic agents
Industry: It is used in the production of various biochemical reagents and as a component in diagnostic kits
作用机制
Cytidine 5’-triphosphate tetrasodium salt exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA by RNA polymerases during transcription. It also participates in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound interacts with specific molecular targets, including kinases and transferases, to regulate various biochemical pathways .
相似化合物的比较
Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar in structure and function, ATP is another nucleoside triphosphate involved in energy transfer and metabolism.
Guanosine 5’-triphosphate (GTP): GTP is involved in protein synthesis and signal transduction.
Uridine 5’-triphosphate (UTP): UTP plays a role in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate tetrasodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of phosphatidylcholine synthesis. Unlike ATP and GTP, which are primarily involved in energy transfer and signal transduction, Cytidine 5’-triphosphate tetrasodium salt has a more specialized function in nucleotide metabolism and membrane synthesis .
属性
分子式 |
C9H12N3Na4O14P3 |
|---|---|
分子量 |
571.08 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
InChI 键 |
ADFZKEPUVVAOFV-ODQFIEKDSA-J |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


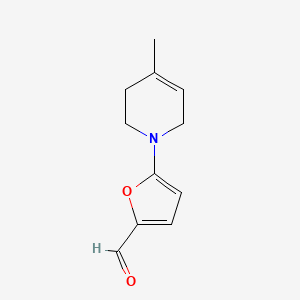


![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
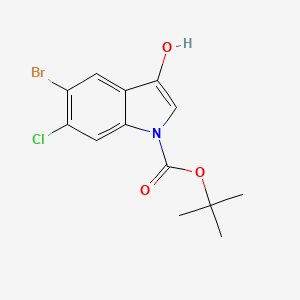
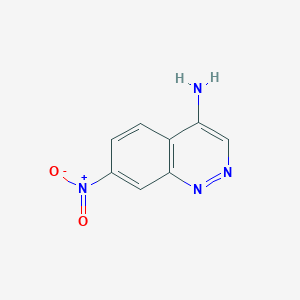
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)

![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
